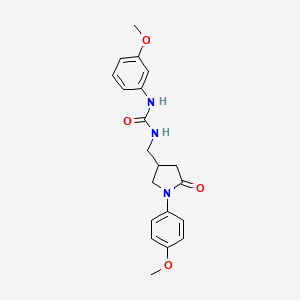

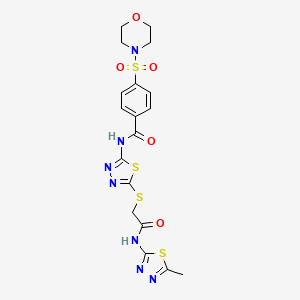

![molecular formula C16H17N3O2S B2369459 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436182-99-8](/img/structure/B2369459.png)

3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as MTB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MTB is a member of the thiazole family of compounds and is characterized by its unique chemical structure, which includes a thiazole ring and an amide group.

科学的研究の応用

- Among the tested derivatives, 5k , 5h , and 5a have displayed broad-spectrum antibacterial activity .

- 5a , 5b , and 5i demonstrate higher radical scavenging ability than the positive control drug Trolax .

- The binding of [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP) , a potent and selective antagonist for metabotropic glutamate (mGlu)5 receptors, was characterized in rat brain both in vitro and in vivo .

- 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride (CAS No: 844891-05-0) serves as a key intermediate for synthesizing this compound .

- Additionally, 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 28077-41-0) is another derivative .

Antibacterial Activity

Antifungal Properties

Antioxidant Potential

Metabotropic Glutamate Receptor Antagonism

Chemical Synthesis and Derivatives

Safety Considerations

作用機序

Target of Action

The primary target of this compound is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological functions and pathological conditions.

Mode of Action

The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, leading to changes in receptor activity .

Biochemical Pathways

The compound’s interaction with mGlu5 receptors affects the phosphoinositide (PI) hydrolysis pathway . This pathway is involved in various cellular processes, including cell growth and differentiation.

Pharmacokinetics

The compound exhibits high affinity (Kd = 20 ± 2.7 nM) and saturable binding (Bmax = 487 ± 48 fmol/mg protein) to mGlu5 receptors . Its in vivo administration revealed 12-fold higher binding in the hippocampus (an area enriched in mGlu5 receptors) relative to the cerebellum (an area with few mGlu5 receptors) in rats .

Result of Action

The compound’s action results in the reduction of mGlu5 receptor activity , which can influence various cellular processes. For instance, it has been shown to block increases in PI hydrolysis evoked by the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of certain solvents . It is slightly soluble in methanol, but less soluble in water or ethanol . It cannot be completely dissolved in ether, acetone, or ethyl acetate, but it is soluble in DMSO . These factors can influence the compound’s bioavailability and its ability to reach and interact with its target receptors.

特性

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-3-15(20)17-7-8-18-16(21)13-6-4-5-12(9-13)14-10-22-11(2)19-14/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPJYCOBFSDXPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCNC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)